2-chloro-4-cyanophenyl isothiocyanate
Description
Contextualizing the Significance of Aryl Isothiocyanates in Chemical Research
Aryl isothiocyanates are not merely synthetic curiosities; they are pivotal reagents in the construction of molecules with profound biological activities. Their ability to readily react with nucleophiles, such as amines and thiols, forms the basis for their extensive use in the preparation of pharmacologically active compounds. researchgate.netresearchgate.net The isothiocyanate moiety is a key pharmacophore in a number of natural products and synthetic drugs, exhibiting a range of biological effects. Furthermore, their utility extends to their role as versatile synthons in multicomponent reactions, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials. cbijournal.com The development of efficient synthetic methods for accessing a diverse range of substituted aryl isothiocyanates remains an active area of research, driven by the continuous demand for novel molecular entities in drug discovery and development. organic-chemistry.orgchemrxiv.org
Structural Features and Key Reactivity Determinants of 2-Chloro-4-cyanophenyl Isothiocyanate
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The core of its reactivity lies in the electrophilic carbon atom of the isothiocyanate group, which is susceptible to attack by a variety of nucleophiles.
The presence of both a chloro and a cyano group on the phenyl ring significantly influences the reactivity of the isothiocyanate moiety. The chlorine atom, being an electron-withdrawing group through induction, and the cyano group, a potent electron-withdrawing group through both induction and resonance, work in concert to increase the electrophilicity of the isothiocyanate carbon. This enhanced electrophilicity makes this compound a more reactive substrate for nucleophilic addition compared to unsubstituted phenyl isothiocyanate.
Key Structural and Reactivity Features:
| Feature | Description |
| Isothiocyanate Group (-N=C=S) | The primary site of reactivity, characterized by an electrophilic carbon atom. |
| Aromatic Ring | Provides a rigid scaffold and influences reactivity through its electronic properties. |
| Chloro Group (-Cl) | An electron-withdrawing substituent that enhances the electrophilicity of the isothiocyanate group. |
| Cyano Group (-CN) | A strong electron-withdrawing substituent that further activates the isothiocyanate group towards nucleophilic attack. |
The specific positioning of the substituents is also crucial. The chlorine atom at the ortho position may exert steric effects, potentially influencing the approach of bulky nucleophiles. The cyano group at the para position strongly withdraws electron density from the ring and, consequently, from the isothiocyanate group.
Current Research Landscape and Academic Relevance of the Compound
The presence of three distinct reactive sites—the isothiocyanate group and the positions on the aromatic ring activated by the chloro and cyano groups—offers opportunities for selective chemical transformations. Current research trends in organic synthesis, such as the development of new catalysts and reaction conditions for C-N and C-S bond formation, are likely to find application in the utilization of this and related compounds. organic-chemistry.org The exploration of its reactivity in cycloaddition reactions and multicomponent reactions is a promising avenue for future research, potentially leading to the discovery of novel molecular frameworks with interesting biological or material properties.
Structure
3D Structure
Properties
Molecular Formula |
C8H3ClN2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
3-chloro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H |
InChI Key |
SSCHOBJLMMBIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Cyanophenyl Isothiocyanate
Precursor Synthesis: 2-Chloro-4-cyanoaniline and Related Intermediates
The primary precursor for the synthesis of 2-chloro-4-cyanophenyl isothiocyanate is 2-chloro-4-cyanoaniline, also known as 2-chloro-4-aminobenzonitrile. A common laboratory-scale synthesis for this intermediate involves the chemical reduction of the corresponding nitro compound, 2-chloro-4-nitrobenzonitrile (B1360291).
One documented method involves heating 2-chloro-4-nitrobenzonitrile with hydrazine (B178648) monohydrate. The reaction proceeds until the evolution of nitrogen gas ceases, followed by refluxing to ensure completion. The product, 2-chloro-4-aminobenzonitrile, is then isolated by precipitation in ice water and can be purified by crystallization prepchem.com. This transformation is a standard nitro group reduction, a fundamental step in aromatic chemistry.
Another general approach to related benzonitriles involves the Sandmeyer reaction, where a primary aromatic amine is converted into a diazonium salt, which is then treated with a cyanide salt, typically cuprous cyanide, to introduce the nitrile group google.com. While not a direct synthesis of 2-chloro-4-cyanoaniline, this highlights a fundamental route to key intermediates in its multi-step synthesis from simpler starting materials.
Classical Routes to Aryl Isothiocyanates: Adaptation for this compound
Traditional methods for synthesizing aryl isothiocyanates from primary aryl amines are well-established and can be adapted for 2-chloro-4-cyanoaniline. These routes often involve highly reactive and toxic reagents.
The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base is a direct and effective method for the synthesis of isothiocyanates nih.govcbijournal.com. This reaction is known for its efficiency but is also characterized by the use of the extremely toxic and hazardous reagent, thiophosgene nih.gov. Due to its high reactivity, it is suitable for a wide range of anilines, including those with electron-withdrawing substituents. The general mechanism involves the initial formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.
A widely used and generally safer alternative to the thiophosgene method involves the use of carbon disulfide (CS₂) rsc.orgorganic-chemistry.orgresearchgate.net. This protocol is typically a two-step process. First, the primary amine (2-chloro-4-cyanoaniline) reacts with carbon disulfide in the presence of a base (such as triethylamine (B128534), sodium hydroxide (B78521), or potassium carbonate) to form an intermediate dithiocarbamate (B8719985) salt organic-chemistry.orgbeilstein-journals.orggeorganics.sk.
In the second step, this dithiocarbamate salt is treated with a desulfurylation agent to induce the elimination of a sulfur-containing byproduct and form the isothiocyanate. A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions, scope, and efficiency. The choice of reagent can be critical, especially for electron-deficient anilines where the dithiocarbamate formation or its subsequent decomposition may be challenging beilstein-journals.orgnih.gov.
Several effective desulfurylation agents are summarized in the table below.
| Desulfurylation Reagent | Key Features | References |
| Tosyl Chloride | A common and effective reagent for converting dithiocarbamate salts. | organic-chemistry.orggeorganics.sk |
| Triphosgene | A solid, safer alternative to thiophosgene, used for desulfurization. | nih.govresearchgate.net |
| Ethyl Chloroformate | Reacts with the dithiocarbamate salt to promote elimination. | cbijournal.com |
| Cyanuric Chloride (TCT) | An efficient reagent that works well under mild, often aqueous, conditions. | beilstein-journals.orgnih.gov |
| Metal-Based Reagents | Catalysts like cobalt(II) chloride and copper(II) sulfate (B86663) can be used under mild conditions. | nih.gov |
| Iodine | A non-toxic and inexpensive reagent used in biphasic water/ethyl acetate (B1210297) medium. | cbijournal.com |
This two-step approach is versatile, though the synthesis of isothiocyanates from highly electron-deficient amines can sometimes be inefficient with certain desulfurylating agents beilstein-journals.orgnih.gov.
Modern and Sustainable Synthetic Strategies
Recent advancements in organic synthesis have focused on developing more efficient, safer, and environmentally benign methods for preparing isothiocyanates. These strategies often aim to reduce the number of synthetic steps, avoid hazardous reagents, and employ catalytic systems.
One-pot syntheses have been successfully applied to electron-deficient aryl amines by carefully selecting the reagents and reaction conditions. For example, the use of cyanuric chloride as the desulfurylation agent in an aqueous system has been shown to be a facile and general one-pot method for a broad range of substrates beilstein-journals.orgnih.gov. Similarly, tetrapropylammonium (B79313) tribromide (TPATB) has been employed as an environmentally benign reagent for the one-pot synthesis of isothiocyanates from dithiocarbamate salts cbijournal.comresearchgate.net. The development of one-pot processes that work in aqueous media is particularly significant from a green chemistry perspective beilstein-journals.orgnih.gov.
Catalytic approaches represent a frontier in sustainable isothiocyanate synthesis. These methods aim to replace stoichiometric and often toxic reagents with catalytic systems.
Recent developments include:
Photocatalysis : A mild and efficient photocatalyzed reaction of amines with carbon disulfide has been reported to provide both aliphatic and aromatic isothiocyanates in good yields organic-chemistry.org.
Electrosynthesis : A practical and high-yielding electrochemical method enables the preparation of isothiocyanates from an amine and carbon disulfide without the need for toxic or expensive reagents organic-chemistry.org.
Amine-Catalyzed Sulfurization : A sustainable method involves the conversion of isocyanides to isothiocyanates using elemental sulfur and a catalytic amount of an amine base, such as DBU rsc.org. While this method starts from isocyanides rather than amines, it represents a modern catalytic route to the isothiocyanate functional group.
Copper-Catalyzed Reactions : Copper catalysts have been used in novel cross-coupling reactions to produce aryl thiocyanates from arylboronic acids, showcasing the potential of metal catalysis in C-S bond formation relevant to this area of chemistry organic-chemistry.org.
These modern strategies offer promising alternatives to classical methods, often providing higher efficiency, better functional group tolerance, and improved safety and environmental profiles chemrxiv.org.
Green Chemistry Considerations in Synthesis
Modern synthetic approaches increasingly prioritize environmentally benign processes, moving away from hazardous reagents traditionally used for isothiocyanate synthesis.
Avoidance of Toxic Reagents: The classical method for synthesizing isothiocyanates involves the use of highly toxic and volatile reagents such as thiophosgene or carbon disulfide. organic-chemistry.org Green chemistry principles advocate for their replacement with safer alternatives.
Use of Elemental Sulfur: Elemental sulfur has emerged as a green and low-cost sulfur source for the synthesis of isothiocyanates from isocyanides. nih.gov Catalytic systems, sometimes involving amines, can facilitate the sulfurization of isocyanides under moderate conditions. nih.gov
Safer Desulfurizing Agents: For syntheses proceeding via a dithiocarbamate intermediate (formed from the amine and carbon disulfide), greener desulfurizing agents are preferred. Reagents like sodium persulfate (Na₂S₂O₈) can be used effectively in aqueous media, reducing the reliance on volatile organic solvents and toxic heavy metal salts like lead nitrate. ijacskros.comorgsyn.org
Flow Chemistry: Continuous flow synthesis offers a safer and more efficient platform for handling reactive intermediates. thieme-connect.comcam.ac.ukresearchgate.net The small reactor volumes enhance heat transfer and control, minimizing the risk of runaway reactions. This is particularly advantageous for managing potentially hazardous reagents or unstable intermediates that can form during the synthesis of functionalized aryl isothiocyanates. thieme-connect.comresearchgate.net
Aqueous Conditions: Performing reactions in water is a key goal of green chemistry. One-pot processes for converting amines to isothiocyanates using reagents like potassium carbonate and trichloroisocyanuric acid (TCT) in a water-dichloromethane system have been developed, which can be applicable to electron-deficient anilines. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound would be critical due to the reduced reactivity of its precursor, 4-amino-3-chlorobenzonitrile (B1332060). The electron-withdrawing nature of the chloro and cyano substituents decreases the nucleophilicity of the amino group, making the initial reaction with a thiocarbonyl source more challenging than for electron-rich anilines.
Key parameters for optimization include:
Reagent Choice: For electron-deficient anilines, more reactive thiocarbonylating agents may be necessary. A two-step approach using phenyl chlorothionoformate has proven effective. organic-chemistry.org This method involves the initial formation of a thiocarbamate intermediate, which is then decomposed to the isothiocyanate under basic conditions, a process often more suitable for less reactive amines. organic-chemistry.org
Solvent and Base: The choice of solvent and base is crucial. For dithiocarbamate formation, a combination of an organic solvent and an organic base like triethylamine is common. organic-chemistry.org However, for electron-deficient substrates, adding a polar aprotic solvent like DMF to an aqueous system can improve the yield. nih.gov
Temperature and Reaction Time: Electron-deficient anilines often require elevated temperatures and longer reaction times to drive the initial formation of the dithiocarbamate salt to completion. nih.gov
Catalysis: The development of catalytic methods, such as those using photocatalysis or specific transition metals, can lower the activation energy and allow for milder reaction conditions, potentially improving yields and functional group tolerance. organic-chemistry.org
The following interactive table, based on data for analogous electron-deficient aryl isothiocyanates, illustrates how reaction conditions can be optimized.
| Precursor Amine | Reagent(s) | Solvent(s) | Conditions | Yield | Reference |
| 4-Chloroaniline | CS₂, K₂CO₃, TCT | H₂O/CH₂Cl₂ | 40°C, then 0°C | 70% | nih.gov |
| 4-Cyanoaniline | CS₂, K₂CO₃, TCT | H₂O/DMF/CH₂Cl₂ | 40°C, then 0°C | 91% | nih.gov |
| 4-Nitroaniline | Phenyl Chlorothionoformate, then NaOH | CH₂Cl₂ | Two-step process | 99% | organic-chemistry.org |
| Various Aryl Amines | CS₂, Et₃N, TsCl | CH₂Cl₂ | Room Temperature | Good | organic-chemistry.org |
Challenges and Future Directions in this compound Synthesis
Challenges:
Low Reactivity of Precursor: The primary challenge is the low nucleophilicity of the 4-amino-3-chlorobenzonitrile precursor. The combined electron-withdrawing effects of the ortho-chloro and para-cyano groups deactivate the amine, requiring more forcing reaction conditions which can lead to side reactions and lower yields. nih.govchemrxiv.org
Side Reactions: Under harsh conditions, the isothiocyanate product can react with any remaining amine to form unwanted N,N'-disubstituted thiourea (B124793) byproducts. The stability of the nitrile group under certain basic or acidic conditions must also be considered to prevent its hydrolysis.
Reagent Compatibility: The isothiocyanate functional group is highly electrophilic and can react with strong nucleophiles. thieme-connect.comthieme-connect.com This limits the scope of subsequent reactions and requires careful planning of multi-step syntheses.
Purification: While the target compound is likely a solid, the removal of byproducts such as thioureas or unreacted starting material can be challenging and may require chromatographic purification.
Future Directions:
Advanced Flow Chemistry: The use of microreactors and continuous flow systems is a promising future direction. researchgate.netthieme-connect.comresearchgate.net Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which can be optimized to maximize the yield of the desired isothiocyanate while minimizing byproduct formation. thieme-connect.com The use of immobilized reagents within flow cartridges can also streamline the process by eliminating the need for conventional work-up and purification. cam.ac.uk
Novel Catalytic Systems: Research into new catalysts that can activate less reactive amines under mild conditions is ongoing. This includes the development of more efficient photocatalytic methods or transition-metal catalysts that are tolerant of diverse functional groups. organic-chemistry.org
Mechanistic Understanding: Deeper mechanistic studies of isothiocyanate formation from electron-deficient amines will enable more rational design of reaction conditions. Computational modeling can help predict reaction pathways and identify optimal catalysts and reagents, reducing the need for extensive empirical screening.
Broader Application of Green Reagents: The continued development and application of safer, more sustainable reagents, such as new thiocarbonyl transfer agents or desulfurizing agents that operate under benign conditions, will be crucial for making the synthesis of complex isothiocyanates like this compound more efficient and environmentally friendly. ijacskros.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Cyanophenyl Isothiocyanate
Electrophilic Nature of the Isothiocyanate Group
The central carbon atom of the isothiocyanate group in 2-chloro-4-cyanophenyl isothiocyanate is highly electrophilic. This pronounced electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, which are themselves electronegative. The carbon atom is sp-hybridized, and the linear geometry of the -N=C=S moiety exposes this carbon to nucleophilic attack.
Furthermore, the phenyl ring bears two strong electron-withdrawing groups: a chloro group at the ortho position and a cyano group at the para position. Both the -Cl and -CN groups exert negative inductive (-I) and negative mesomeric (-M) effects, which delocalize electron density away from the aromatic ring and, by extension, from the isothiocyanate group. This electronic pull further intensifies the partial positive charge on the isothiocyanate carbon, enhancing its reactivity towards nucleophiles. The general electrophilic character of isothiocyanates makes them susceptible to hydrolysis and reactions with various nucleophiles. georganics.sk
Nucleophilic Addition Reactions
The cornerstone of isothiocyanate reactivity lies in nucleophilic addition reactions, where a nucleophile attacks the central carbon atom of the -N=C=S group. This reaction proceeds via a tetrahedral intermediate, which then typically undergoes protonation to yield the final addition product.
Reactions with Amines (Primary, Secondary)
The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted and N,N',N'-trisubstituted thioureas, respectively. researchgate.net This reaction is generally straightforward and proceeds with high yields. researchgate.net For this compound, the reaction with a primary or secondary amine would involve the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the isothiocyanate. The resulting intermediate subsequently abstracts a proton, typically from the solvent or another amine molecule, to form a stable thiourea (B124793) derivative.
The general mechanism involves the nucleophilic attack of the amine on the isothiocyanate carbon, leading to a zwitterionic intermediate, which then rearranges to the more stable thiourea product. The synthesis of thioureas from isothiocyanates and amines is a common and versatile reaction. researchgate.net
Table 1: Representative Reactions of Isothiocyanates with Amines
| Isothiocyanate Reactant | Amine Reactant | Product | Reference |
| Phenyl isothiocyanate | Aniline | N,N'-Diphenylthiourea | nih.gov |
| Cyclohexyl isothiocyanate | 3-Chlorophenylamine | 1-(3-chlorophenyl)-3-cyclohexylthiourea | nih.gov |
| Benzoyl isothiocyanate | 2-Amino-4-chlorophenol | 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea | science.gov |
Note: This table provides examples of general isothiocyanate-amine reactions to illustrate the formation of thioureas. Specific experimental data for this compound was not available in the searched literature.
Reactions with Alcohols and Thiols
In the presence of a base, alcohols and thiols can act as nucleophiles and add to the electrophilic carbon of isothiocyanates to form thiocarbamates and dithiocarbamates, respectively. proquest.com The reaction with thiols is generally more facile than with alcohols due to the higher nucleophilicity of the sulfur atom. For this compound, the reaction would be initiated by the deprotonation of the alcohol or thiol by a base, generating an alkoxide or thiolate anion. This more potent nucleophile then attacks the isothiocyanate carbon.
Reactions with Carbanions and Organometallic Reagents
Carbanions and organometallic reagents, being strong nucleophiles, are expected to react readily with this compound. The reaction would involve the addition of the carbanion or the organic group from the organometallic reagent to the electrophilic carbon of the isothiocyanate group. The nature of the final product would depend on the specific reagent used and the reaction conditions.
Cycloaddition Reactions
Isothiocyanates can participate as a 2π electron component in various cycloaddition reactions, leading to the formation of heterocyclic compounds. The C=S bond of the isothiocyanate group is often the reactive partner in these transformations.
[2+2], [3+2], and [4+2] Cycloadditions
[2+2] Cycloaddition: Isothiocyanates can react with electron-rich alkenes or ketenes in [2+2] cycloaddition reactions to form four-membered heterocyclic rings.
[3+2] Cycloaddition: Isothiocyanates can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and diazocompounds. chemrxiv.org For instance, the reaction of aryl isothiocyanates with azomethine ylids, generated from the thermal cleavage of aroylaziridines, can lead to the formation of 4-thiazoline derivatives. cdnsciencepub.com The C=S bond of the isothiocyanate acts as the dipolarophile in this concerted cycloaddition. cdnsciencepub.com
[4+2] Cycloaddition: Isothiocyanates can also function as dienophiles in Diels-Alder or [4+2] cycloaddition reactions with dienes. These reactions typically require thermal or catalytic activation.
Mechanistic studies on the reaction of triazolium-aminide 1,3-dipoles with carbon disulfide, a related heterocumulene, suggest a polar cycloaddition mechanism that generates an intermediate which then fragments to form an aryl isothiocyanate. rsc.org This highlights the capability of the C=S bond to participate in such cyclic processes.
Intramolecular Cyclizations
Intramolecular cyclization reactions are plausible for this compound, particularly involving the ortho-chloro substituent. Although direct studies on this specific molecule are lacking, related compounds provide insight into potential reaction pathways. For instance, isothiocyanates with appropriate nucleophilic groups in proximity can undergo cyclization. In the case of this compound, a nucleophile could potentially displace the chlorine atom to form a heterocyclic ring system.
One possible, albeit likely challenging, cyclization could be a nucleophilic aromatic substitution (SNAr) reaction. If a suitable nucleophilic center is generated, it could attack the carbon bearing the chlorine atom. However, the isothiocyanate group itself is not a strong enough nucleophile to initiate such a reaction directly. More commonly, intramolecular cyclizations of aryl isothiocyanates involve a reaction between the isothiocyanate carbon and a suitably positioned internal nucleophile. For example, 2-isothiocyanatobenzonitriles have been shown to undergo cyclization reactions with dinucleophiles.
A hypothetical intramolecular cyclization could be envisioned if the isothiocyanate group were to react with another reagent to generate a transient nucleophilic species. The likelihood and mechanism of such a reaction would be highly dependent on the specific reaction conditions and the nature of any additional reactants.
Rearrangement Reactions
Aryl isothiocyanates can undergo rearrangement reactions, often under thermal or acidic conditions. A notable example is the rearrangement of 1-(2-isothiocyanatophenyl)pyrrolidines to benzimidazothiazepines, which proceeds through an intramolecular nucleophilic addition followed by a ring expansion. researchgate.net While this compound does not possess an inherent nucleophilic group for such a rearrangement, its reactivity could be harnessed in the presence of external reagents to facilitate transformations.
Theoretical studies on the rearrangement of thioacyl isothiocyanates to isothiocyanates indicate that these processes involve significant activation barriers. acs.org Although not directly analogous, these studies highlight the potential for rearrangements within molecules containing the isothiocyanate functionality. The specific rearrangement pathways for this compound would need to be investigated experimentally or through computational modeling.
Role of Halogen and Cyano Substituents on Reactivity
The chloro and cyano substituents play a crucial role in modulating the reactivity of this compound. Both groups are electron-withdrawing, which has several consequences for the molecule's reactivity.
Electrophilicity of the Isothiocyanate Carbon: The electron-withdrawing nature of the chloro and cyano groups enhances the electrophilicity of the central carbon atom of the isothiocyanate group. This makes the molecule more susceptible to nucleophilic attack compared to unsubstituted phenyl isothiocyanate. Reactions with amines, thiols, and other nucleophiles are expected to be more facile. agriculturejournals.cz
Reactivity of the Aromatic Ring: The chloro and cyano groups deactivate the aromatic ring towards electrophilic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to these groups. The chlorine atom itself can act as a leaving group in SNAr reactions under appropriate conditions.
The Hammett parameter is a useful measure of the electronic effect of a substituent on the reactivity of an aromatic compound. The table below provides the Hammett constants for chloro and cyano groups, illustrating their electron-withdrawing nature.
| Substituent | σ_para | σ_meta |
| -Cl | 0.23 | 0.37 |
| -CN | 0.66 | 0.56 |
| Data sourced from standard physical organic chemistry texts. |
The strong positive σ_para value for the cyano group indicates a powerful electron-withdrawing effect through resonance and induction, which will significantly influence the reactivity of the isothiocyanate group.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The hydrolysis of aryl isothiocyanates in acidic media has been studied, and the reaction is generally favored by electron-releasing substituents. This suggests that the hydrolysis of this compound would be slower than that of phenyl isothiocyanate due to the presence of two electron-withdrawing groups.
The reactions of isothiocyanates with nucleophiles are typically thermodynamically favorable, leading to the formation of stable addition products such as thioureas (from amines) or dithiocarbamates (from thiols). The kinetics of these reactions are influenced by the nature of the nucleophile and the electrophilicity of the isothiocyanate. For this compound, the enhanced electrophilicity of the isothiocyanate carbon would be expected to lead to faster reaction rates with nucleophiles compared to less substituted aryl isothiocyanates.
The following table presents a qualitative comparison of the expected reactivity of this compound with other substituted phenyl isothiocyanates in nucleophilic addition reactions.
| Compound | Substituents | Expected Relative Reactivity |
| Phenyl isothiocyanate | None | Baseline |
| 4-Methylphenyl isothiocyanate | -CH₃ (electron-donating) | Lower |
| 4-Chlorophenyl isothiocyanate | -Cl (electron-withdrawing) | Higher |
| 4-Nitrophenyl isothiocyanate | -NO₂ (strongly electron-withdrawing) | Much Higher |
| This compound | -Cl, -CN (strongly electron-withdrawing) | Very High |
This predicted trend is based on the established principle that electron-withdrawing groups increase the rate of nucleophilic attack on the isothiocyanate carbon.
Derivatives and Analogs of 2 Chloro 4 Cyanophenyl Isothiocyanate: Synthesis and Transformations
Synthesis of Thiourea (B124793) Derivatives
The synthesis of thiourea derivatives from 2-chloro-4-cyanophenyl isothiocyanate is a direct and efficient process, primarily achieved through its reaction with primary or secondary amines. nih.govijacskros.com This nucleophilic addition reaction is a cornerstone of isothiocyanate chemistry, providing high yields of the corresponding N,N'-substituted thioureas. organic-chemistry.org The reaction mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
The process is typically carried out under mild conditions. For instance, reacting this compound with an appropriate amine in a solvent such as dichloromethane (B109758) or ethanol, often with refluxing, leads to the desired thiourea product. analis.com.my This method is broadly applicable to a wide range of aliphatic, aromatic, and heterocyclic amines. nih.gov
General Reaction Scheme:
R¹R²NH + S=C=N-C₆H₃(Cl)(CN) → R¹R²N-C(S)-NH-C₆H₃(Cl)(CN)
(Amine + this compound → N-substituted thiourea)
The resulting thioureas are stable compounds and often serve as crucial intermediates for the synthesis of more complex heterocyclic structures.
Table 1: Synthesis of Thiourea Derivatives from Phenyl Isothiocyanate Analogs This table presents examples of thiourea synthesis from analogous isothiocyanates to illustrate typical reaction conditions and yields.
| Amine Reactant | Isothiocyanate | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | 4-Chlorophenyl isothiocyanate | - (Neat) | Grinding, 5-40 min | 89-98 | nih.gov |
| 1,3-Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane (DCM) | Reflux, 24h | 82 | analis.com.my |
| Morpholine | Phenyl isothiocyanate | - (Mechanochemical) | Ball mill, 10 min | Quantitative | nih.gov |
| 4-Bromoaniline | 4-Nitrophenyl isothiocyanate | - (Mechanochemical) | Ball mill, rt | 100 | nih.gov |
Synthesis of Heterocyclic Compounds
The thiourea derivatives of this compound are pivotal precursors for the synthesis of various heterocyclic systems through intramolecular or intermolecular cyclization reactions.
Thiazolidinones
The synthesis of 4-thiazolidinones from this compound typically proceeds via a two-step sequence. First, the isothiocyanate is converted to its corresponding N-aryl thiourea derivative by reaction with a primary amine. Subsequently, this thiourea undergoes cyclocondensation with an α-haloacetic acid derivative, such as chloroacetyl chloride or ethyl chloroacetate. researchgate.netresearchgate.net
In this reaction, the sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloacetyl group, followed by an intramolecular cyclization and elimination of water to form the 2-imino-4-thiazolidinone ring. researchgate.net The regioselectivity of the cyclization can be influenced by the substituents on the thiourea nitrogen atoms. researchgate.net
General Reaction Scheme:
S=C=N-Ar + R-NH₂ → R-NH-C(S)-NH-Ar (Thiourea formation)
R-NH-C(S)-NH-Ar + Cl-CH₂-COOH → 2-(Arylimino)-3-alkyl-thiazolidin-4-one + HCl + H₂O (Cyclization) (where Ar = 2-chloro-4-cyanophenyl)
Table 2: Representative Synthesis of 4-Thiazolidinones from Thioureas
| Thiourea Derivative | Cyclizing Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1-Aryl-3-alkylthiourea | Chloroacetyl chloride | Various solvents | 2-(Arylimino)-3-alkyl-4-thiazolidinone | researchgate.net |
| Thiourea | Ethyl 2-chloro-2-phenylacetate | Ethanol, Sodium acetate (B1210297) | 5-Phenyl-2-amino-4-thiazolinone | researchgate.net |
| Substituted thiosemicarbazides | Ethyl bromoacetate | Fused sodium acetate | Substituted 4-oxo-1,3-thiazolidin-2-ylidene carbohydrazides | nih.gov |
Quinazolines
The presence of a cyano group ortho to the isothiocyanate function (or a group that can be converted to it) is instrumental in the synthesis of quinazoline (B50416) derivatives. The reaction of N-(2-cyanophenyl) isothiocyanate analogues with primary or secondary amines first yields the corresponding thiourea derivative in situ. mdpi.comnih.gov This intermediate then undergoes a regioselective intramolecular cycloaddition. nih.gov
The reaction proceeds via the nucleophilic attack of one of the thiourea's nitrogen atoms on the carbon of the nitrile (cyano) group. mdpi.org This cyclization, often promoted by basic conditions, leads to the formation of the quinazoline ring system. nih.gov Depending on the substituents and reaction conditions, the initial cyclized product may undergo further rearrangements, such as a Dimroth rearrangement, to yield the final stable quinazoline structure. mdpi.com
General Reaction Scheme for Quinazoline Formation:
(Illustrative example with a related precursor)
Adapted from Fathalla, W. et al. The reaction involves the initial formation of a thiourea (3), followed by intramolecular cyclization where the nitrogen attacks the cyano group, leading to the quinazoline ring system (7). mdpi.com
Triazoles
1,2,4-Triazole (B32235) derivatives can be synthesized from this compound by reacting it with carboxylic acid hydrazides. This reaction initially forms 1-acyl-4-aryl-thiosemicarbazide intermediates. nih.gov These thiosemicarbazide (B42300) precursors are then cyclized to form the 1,2,4-triazole ring.
The cyclization is typically achieved by heating the thiosemicarbazide in an alkaline medium, such as a sodium hydroxide (B78521) solution. nih.gov During this process, dehydration and ring closure occur, leading to the formation of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol derivatives.
General Reaction Scheme:
R-C(O)NHNH₂ + S=C=N-Ar → R-C(O)NH-NH-C(S)-NH-Ar (Thiosemicarbazide formation)
R-C(O)NH-NH-C(S)-NH-Ar --(NaOH, Δ)--> 4-Aryl-5-R-4H-1,2,4-triazole-3-thiol (Cyclization) (where Ar = 2-chloro-4-cyanophenyl)
Table 3: Synthesis of 1,2,4-Triazoles from Isothiocyanates
| Isothiocyanate | Hydrazide | Cyclization Condition | Product | Reference |
|---|---|---|---|---|
| Phenyl isothiocyanate | 3-Chloro-1-benzothien-2-yl-carbohydrazide | Reflux in NaOH | 5-(3-chloro-1-benzothien-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | nih.gov |
| Various isothiocyanates | Carboxylic acid hydrazides | Alkaline medium | 1,2,4-Triazole derivatives | ptfarm.pl |
Other Heterocyclic Systems
The chloro-substituent on the phenyl ring of this compound provides a reactive site for the synthesis of other fused heterocyclic systems, such as benzothiazoles . The synthesis proceeds by first forming a thiourea derivative through reaction with an amine. This is followed by an intramolecular cyclization involving the ortho-chloro group.
This intramolecular arylthiolation, where the sulfur of the thiourea displaces the chlorine atom, results in the formation of the fused thiazole (B1198619) ring. This type of reaction often requires a catalyst, such as copper nanoparticles, and a base to facilitate the cyclization. nih.gov
General Reaction Scheme for Benzothiazole Formation:
This reaction shows the in situ formation of a thiourea from 2-chlorophenyl isothiocyanate, which then undergoes intramolecular cyclization to form a 2-aminobenzothiazole (B30445) derivative.
Formation of Urea (B33335) and Thiocarbamate Analogs
While isothiocyanates are direct precursors to thioureas, the synthesis of their urea and thiocarbamate analogs involves different or modified synthetic strategies.
Urea Analogs: The direct conversion of an isothiocyanate to a urea is not a standard transformation. The synthesis of a urea analog of this compound would typically start from the corresponding amine, 2-chloro-4-cyanoaniline. This amine can be converted to the corresponding isocyanate (R-N=C=O), which then readily reacts with a primary or secondary amine to yield the desired urea derivative (R-NH-C(O)-NR¹R²). Alternatively, the thiourea derivative could potentially be desulfurized using various reagents to yield the corresponding urea, although this can be a challenging transformation.
Thiocarbamate Analogs: Thiocarbamates (or thiourethanes) are the S-analogs of carbamates and are readily synthesized from isothiocyanates. The reaction is analogous to thiourea formation, but uses an alcohol or thiol as the nucleophile instead of an amine. Reacting this compound with an alcohol (R'-OH) under basic conditions yields an O-alkyl thiocarbamate (Ar-NH-C(S)-OR'). Similarly, reaction with a thiol (R'-SH) yields a dithio-carbamate (Ar-NH-C(S)-SR'). This reaction expands the range of derivatives accessible from the parent isothiocyanate. nih.gov
General Reaction Scheme for Thiocarbamate Formation:
R'-OH + S=C=N-C₆H₃(Cl)(CN) --(Base)--> C₆H₃(Cl)(CN)-NH-C(S)-OR'
(Alcohol + this compound → O-Alkyl Thiocarbamate)
Modifications of the Aromatic Ring System
The aromatic ring of this compound can be modified through reactions targeting the chloro and cyano groups. These transformations can introduce new functionalities and alter the electronic properties of the molecule.
One of the primary pathways for modifying the aromatic ring is through nucleophilic aromatic substitution (SNA r) of the chlorine atom. Given the presence of the electron-withdrawing cyano group para to the chlorine, and the isothiocyanate group ortho, the aromatic ring is activated towards attack by nucleophiles. The rate and success of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.
Common nucleophiles that could be employed for such substitutions include alkoxides, phenoxides, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 2-methoxy-4-cyanophenyl isothiocyanate. Similarly, reaction with a primary or secondary amine could lead to the corresponding 2-amino-4-cyanophenyl isothiocyanate derivative.
The cyano group also offers a handle for a variety of chemical transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-chloro-4-carboxyphenyl isothiocyanate. This introduces a new functional group that can be further derivatized, for example, through esterification or amidation.
Alternatively, the cyano group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride. This transformation would yield 2-chloro-4-(aminomethyl)phenyl isothiocyanate, introducing a basic primary amine functionality.
A summary of potential modifications to the aromatic ring is presented in the table below.
| Starting Material | Reagent/Condition | Product |
| This compound | Nucleophile (e.g., RO⁻, R₂NH) | 2-Substituted-4-cyanophenyl isothiocyanate |
| This compound | H₃O⁺ or OH⁻, heat | 2-Chloro-4-carboxyphenyl isothiocyanate |
| This compound | Reducing agent (e.g., LiAlH₄) | 2-Chloro-4-(aminomethyl)phenyl isothiocyanate |
Exploration of Structure-Reactivity Relationships in Derivatives
The reactivity of the isothiocyanate group is highly sensitive to the electronic effects of the substituents on the aromatic ring. The electrophilicity of the central carbon atom of the -N=C=S group is a key determinant of its reactivity towards nucleophiles. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity.
In the parent compound, this compound, both the chloro and cyano groups are electron-withdrawing. This makes the isothiocyanate group significantly more reactive than in unsubstituted phenyl isothiocyanate.
The derivatives synthesized through modifications of the aromatic ring, as discussed in the previous section, would be expected to exhibit a range of reactivities. For example, replacing the chloro group with a more strongly electron-donating group, such as a methoxy (B1213986) group, would likely decrease the reactivity of the isothiocyanate. On the other hand, converting the cyano group to a carboxylic acid may have a more complex effect, depending on the reaction conditions and the protonation state of the carboxylic acid.
The Hammett equation provides a quantitative framework for understanding these structure-reactivity relationships. By correlating the reaction rates of a series of substituted derivatives with the Hammett substituent constants (σ), it is possible to quantify the electronic effects of the substituents on the reactivity of the isothiocyanate group. For reactions of aryl isothiocyanates with nucleophiles, a positive Hammett ρ value is generally observed, indicating that the reaction is accelerated by electron-withdrawing substituents.
The table below summarizes the expected relative reactivity of some derivatives of this compound based on the electronic properties of their substituents.
| Compound | Substituent Effects | Expected Reactivity of Isothiocyanate Group |
| This compound | Strong electron withdrawal | High |
| 2-Methoxy-4-cyanophenyl isothiocyanate | Methoxy: electron-donating; Cyano: electron-withdrawing | Moderate |
| 2-Chloro-4-carboxyphenyl isothiocyanate | Carboxy: electron-withdrawing | High |
| 2-Amino-4-cyanophenyl isothiocyanate | Amino: strong electron-donating; Cyano: electron-withdrawing | Low to Moderate |
This systematic exploration of the structure-reactivity relationships in derivatives of this compound is crucial for the rational design of new molecules with tailored reactivity for various applications in medicinal chemistry and materials science.
Spectroscopic and Analytical Characterization for Structural Elucidation
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-chloro-4-cyanophenyl isothiocyanate is expected to be characterized by the vibrational modes of its key functional groups: the isothiocyanate (-N=C=S), the cyano (-C≡N), the chloro (-Cl) substituent, and the aromatic ring.
The isothiocyanate group typically exhibits a strong and sharp asymmetric stretching vibration in the region of 2000-2200 cm⁻¹. This band is one of the most characteristic features in the IR spectrum of isothiocyanates. The symmetric stretch is usually weaker and appears at a lower frequency.
The cyano group also has a characteristic stretching vibration, which is typically observed in the range of 2220-2260 cm⁻¹. The intensity of this band can vary.
The presence of a chlorine atom attached to the aromatic ring will give rise to a C-Cl stretching vibration, which is generally found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
The aromatic ring will show several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range, the positions of which are indicative of the substitution pattern.
Table 1: Expected FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Isothiocyanate (-N=C=S) | Asymmetric stretch | 2000 - 2200 |
| Cyano (-C≡N) | Stretch | 2220 - 2260 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-Cl | Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, respectively.
In the ¹H NMR spectrum , the aromatic protons are expected to appear in the region of 7.0-8.0 ppm. The specific chemical shifts and coupling patterns (splitting) of these protons would be influenced by the electron-withdrawing effects of the chloro, cyano, and isothiocyanate groups. The substitution pattern (1,2,4-trisubstituted) would lead to a complex splitting pattern, likely an ABC system.
The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon of the isothiocyanate group is expected to resonate in the range of 125-140 ppm. The cyano carbon typically appears between 110 and 125 ppm. The aromatic carbons will have chemical shifts in the aromatic region (approximately 110-150 ppm), with the carbons directly attached to the electronegative substituents (Cl, CN, NCS) showing distinct downfield or upfield shifts based on the balance of inductive and resonance effects.
Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H | 7.0 - 8.0 | - |
| Aromatic C | - | 110 - 150 |
| C-NCS | - | 125 - 140 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound (C₈H₃ClN₂S), the exact mass can be calculated. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion peak, which is a powerful diagnostic tool.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Key fragmentation pathways would involve the loss of the isothiocyanate group (-NCS), the cyano group (-CN), or the chlorine atom (-Cl), as well as fragmentation of the aromatic ring. Analysis of these fragment ions would provide further confirmation of the compound's structure.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₃ClN₂S |
| Monoisotopic Mass | 193.9705 (for ³⁵Cl) |
| Molecular Ion Peak (M⁺) | m/z 194 (for ³⁵Cl) and 196 (for ³⁷Cl) |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's structure and stereochemistry. However, obtaining single crystals of suitable quality is a prerequisite for this analysis.
Chromatographic Techniques (GC, HPLC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC) could be a suitable method for purity analysis if the compound is sufficiently volatile and thermally stable. The choice of column (e.g., a non-polar or medium-polarity column) and temperature program would be optimized to achieve good separation from any impurities or starting materials. A mass spectrometer detector (GC-MS) would provide both retention time and mass spectral data for peak identification.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. A UV detector would be suitable for detection, as the aromatic ring and conjugated system are expected to absorb UV light. The retention time of the compound would be a characteristic property under specific chromatographic conditions.
Table 4: General Chromatographic Conditions for the Analysis of this compound
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| GC | e.g., DB-5, HP-5ms | Helium | FID, MS |
Computational and Theoretical Studies of 2 Chloro 4 Cyanophenyl Isothiocyanate
Electronic Structure and Bonding Analysis
The electronic structure of 2-chloro-4-cyanophenyl isothiocyanate is fundamental to understanding its stability, reactivity, and spectroscopic characteristics. Computational methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule.
Analysis of the molecular orbitals (MOs) reveals the nature of chemical bonding and the regions most susceptible to electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the sulfur atom of the isothiocyanate group, which are electron-rich regions. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing isothiocyanate and cyano groups.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study the bonding interactions. It allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, providing a quantitative measure of electron delocalization and hyperconjugation. The presence of the electronegative chlorine atom and the electron-withdrawing cyano and isothiocyanate groups significantly influences the electron density distribution across the aromatic ring.
Conformational Analysis
Conformational analysis of this compound involves identifying the most stable three-dimensional arrangement of its atoms. Due to the rigid nature of the phenyl ring, the primary conformational flexibility arises from the rotation around the single bond connecting the phenyl ring to the isothiocyanate group (-N=C=S).
Theoretical calculations can map the potential energy surface as a function of the dihedral angle of the isothiocyanate group relative to the plane of the phenyl ring. It is expected that the molecule will have a planar or near-planar arrangement as the most stable conformation, which maximizes the conjugation between the isothiocyanate group and the aromatic system. The energy barriers for rotation are typically calculated to be low, suggesting that the molecule may exhibit some degree of flexibility at room temperature.
Reaction Mechanism Predictions and Energy Profiles
The isothiocyanate group is known for its reactivity towards nucleophiles, making it a valuable functional group in organic synthesis. Computational chemistry can be used to predict the mechanisms of reactions involving this compound.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound. The characteristic stretching frequencies of the isothiocyanate (-N=C=S) and cyano (-C≡N) groups are expected to be prominent features in the calculated IR spectrum. The asymmetric stretching of the isothiocyanate group typically appears as a strong band in the 2000-2200 cm⁻¹ region, while the cyano stretch is found in a similar region.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N=C=S Asymmetric Stretch | 2000 - 2200 |
| C≡N Stretch | 2220 - 2260 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly useful for assigning the signals in experimental NMR spectra. The electron-withdrawing effects of the chloro, cyano, and isothiocyanate groups will influence the chemical shifts of the aromatic protons and carbons.
| Atom Type | Predicted Chemical Shift Range (ppm) |
| Aromatic Protons (¹H) | 7.0 - 8.5 |
| Aromatic Carbons (¹³C) | 110 - 150 |
| Isothiocyanate Carbon (¹³C) | 120 - 140 |
| Cyano Carbon (¹³C) | 115 - 125 |
Quantum Chemical Calculations on Reactivity Indices
Reactivity indices derived from quantum chemical calculations provide a quantitative measure of the reactivity of different sites within a molecule. These indices are based on the changes in electron density and are used to predict the most likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.
MD simulations are particularly useful for understanding how the molecule behaves in a condensed phase, such as in a solvent or interacting with a biological macromolecule. These simulations can provide insights into the solvation effects on the molecule's conformation and reactivity. They can also be used to explore the interactions of the molecule with a biological target, such as an enzyme's active site, which is crucial for drug design applications.
Applications of 2 Chloro 4 Cyanophenyl Isothiocyanate in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The primary and most documented application of 2-chloro-4-cyanophenyl isothiocyanate is its role as an electrophilic building block in the synthesis of complex heterocyclic structures. The isothiocyanate functional group is highly susceptible to nucleophilic attack, particularly by primary amines, leading to the formation of thiourea (B124793) derivatives. These thioureas can then undergo subsequent intramolecular reactions to form a variety of heterocyclic systems.
A notable example of this is in the synthesis of substituted 2-arylimino heterocycles. Specifically, this compound has been utilized in the preparation of 2-(2-chloro-4-cyanophenylimino)-3-(4-chlorobenzyl)-1,3-thiazolidine. google.com This reaction highlights the utility of the isothiocyanate as a key component in constructing molecules with potential applications in medicinal chemistry, such as progesterone (B1679170) receptor binding agents. google.com The reaction proceeds via the initial formation of a thiourea intermediate, which then undergoes cyclization to yield the final thiazolidine (B150603) product.
The general reactivity of isothiocyanates allows for their participation in addition reactions with a wide range of nucleophiles, leading to the formation of not only thioureas but also thioamides and various heterocyclic compounds. This versatility makes this compound a significant intermediate for synthetic chemists aiming to introduce the 2-chloro-4-cyanophenyl moiety into larger, more complex molecular frameworks.
| Reactant | Product | Application |
| This compound | 2-(2-chloro-4-cyanophenylimino)-3-(4-chlorobenzyl)-1,3-thiazolidine | Synthesis of progesterone receptor binding agents |
Precursor for Ligands in Catalysis
While the isothiocyanate group can be converted into structures that could potentially act as ligands for metal catalysts (e.g., thioureas, thioamides), a thorough review of the scientific literature did not yield specific examples of this compound being used as a precursor for ligands in catalysis. The electronic withdrawing nature of the chloro and cyano groups could influence the coordination properties of any derived ligands, a subject that may warrant future investigation.
Role in Polymer Chemistry and Material Functionalization
Applications in Probe Development for Chemical Biology and Mechanistic Studies
Isothiocyanates can be employed as reactive groups in the design of chemical probes to study biological systems. For instance, they can be used to label proteins or other biomolecules containing free amine groups. The specific electronic and steric properties of this compound could potentially be leveraged in the design of targeted probes. At present, there are no published studies specifically describing the application of this compound in the development of chemical probes for biological or mechanistic investigations.
Future Research Perspectives for 2 Chloro 4 Cyanophenyl Isothiocyanate
Development of Novel Asymmetric Syntheses
The development of novel asymmetric syntheses involving 2-chloro-4-cyanophenyl isothiocyanate is a promising area of research, primarily centered on its conversion to chiral thioureas. These chiral thioureas can then be employed as powerful organocatalysts in a variety of asymmetric transformations. researchgate.netnih.gov The isothiocyanate group readily reacts with chiral amines to produce a diverse library of thiourea (B124793) catalysts. The electronic properties imparted by the chloro and cyano groups on the phenyl ring can significantly influence the acidity and hydrogen-bonding capabilities of the resulting thiourea, potentially leading to enhanced catalytic activity and stereoselectivity. researchgate.netrsc.org
Future investigations could focus on the following:
Synthesis of Novel Chiral Thiourea Catalysts: A systematic approach can be undertaken to react this compound with a wide array of chiral amines, including those derived from amino acids, cinchona alkaloids, and diamines. This would generate a library of novel thiourea catalysts with varying steric and electronic properties.
Application in Asymmetric Catalysis: These newly synthesized chiral thioureas can be screened for their efficacy in a range of asymmetric reactions, such as Michael additions, aldol (B89426) reactions, Mannich reactions, and cycloadditions. researchgate.netbeilstein-journals.org The goal would be to identify catalysts that provide high yields and excellent enantioselectivities for the synthesis of valuable chiral molecules.
Mechanistic Studies: Detailed mechanistic studies, including kinetic and computational analyses, could be performed to understand the mode of action of these new catalysts. This would provide valuable insights into the role of the chloro and cyano substituents in the catalytic cycle and aid in the rational design of more efficient catalysts.
Below is a table summarizing potential chiral amines for the synthesis of novel thiourea organocatalysts.
| Chiral Amine Type | Potential Asymmetric Reactions Catalyzed |
| Primary amines derived from amino acids | Michael additions, Aldol reactions |
| Cinchona alkaloid-derived amines | Aza-Henry reactions, Friedel-Crafts alkylations |
| Chiral diamines (e.g., from cyclohexane) | Mannich reactions, Strecker reactions |
Exploration of Photochemical Reactions
The photochemical behavior of aryl isothiocyanates is an area that remains relatively underexplored, presenting an exciting opportunity for future research with this compound. The conjugated π-system of the phenyl ring, coupled with the electronic influence of the chloro and cyano groups, suggests that this molecule may exhibit interesting photochemical reactivity.
Potential research avenues include:
Photoisomerization: Investigating the possibility of photoisomerization of the isothiocyanate group to a thiocyanate (B1210189) group or other structural isomers upon irradiation with UV light. The quantum yields and photostationary states of such reactions could be determined.
Photocycloaddition Reactions: Exploring [2+2] or [4+2] photocycloaddition reactions with various alkenes, alkynes, or dienes. The isothiocyanate group could potentially participate in these reactions to form novel heterocyclic structures.
Photoinitiated Polymerization: The isothiocyanate group might act as a photoinitiator or a photoactive monomer in polymerization reactions, leading to the formation of novel polymers with unique properties.
Photophysical Studies: A thorough investigation of the photophysical properties of this compound, including its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes, would provide a fundamental understanding of its behavior upon light absorption.
Integration in Flow Chemistry Systems
The synthesis and subsequent reactions of isothiocyanates are well-suited for integration into flow chemistry systems. beilstein-journals.org Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reproducibility, and the ability to perform reactions at elevated temperatures and pressures.
Future research in this area could involve:
Continuous Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound from its corresponding amine. This would enable the on-demand generation of this reactive intermediate, avoiding the need for storage.
Telescoped Synthesis of Derivatives: Designing multi-step flow systems where this compound is synthesized in the first step and then directly reacted with various nucleophiles in subsequent reactors to produce a library of derivatives, such as thioureas, thiocarbamates, and heterocycles. uc.pt
Microreactor Technology: Utilizing microreactors to perform reactions with precise control over reaction parameters. This could be particularly beneficial for highly exothermic reactions or for screening a large number of reaction conditions in a short period. beilstein-journals.org
The table below outlines a potential multi-step flow synthesis of a thiourea derivative.
| Reactor Module | Reagent 1 | Reagent 2 | Conditions | Product |
| 1 | 2-chloro-4-cyanoaniline | Thiophosgene (B130339) | 60 °C, 5 min residence time | This compound |
| 2 | Product from Reactor 1 | Chiral Amine | 25 °C, 10 min residence time | Chiral Thiourea |
Application in Supramolecular Chemistry
The ability of the isothiocyanate group to be readily converted into a thiourea functionality opens up significant opportunities for the application of this compound in supramolecular chemistry. Thioureas are excellent hydrogen bond donors and can participate in the formation of well-defined supramolecular assemblies. nih.gov
Future research directions could include:
Design of Supramolecular Gels: Synthesizing derivatives of this compound that can act as low-molecular-weight gelators. mdpi.comnih.gov The interplay of hydrogen bonding from the thiourea moiety and π-π stacking interactions from the aromatic ring could lead to the formation of stable supramolecular gels in various solvents.
Anion Recognition: The thiourea group is known to be an effective anion receptor. Derivatives of this compound could be designed to selectively bind to specific anions, with the cyano and chloro groups modulating the binding affinity and selectivity.
Self-Assembled Monolayers: Investigating the self-assembly of thiourea derivatives of this compound on various surfaces, such as gold or silicon. arizona.edunih.gov The resulting self-assembled monolayers could find applications in sensors, molecular electronics, and surface functionalization. researchgate.net
Utilization in Novel Material Design
The reactivity of the isothiocyanate group makes this compound a valuable building block for the design of novel functional materials.
Potential avenues for exploration include:
Functional Polymers: Incorporating this compound as a monomer or a functionalizing agent in polymer synthesis. rsc.org The resulting polymers could exhibit interesting properties, such as high refractive index, thermal stability, or specific binding capabilities. For instance, isothiocyanate-functionalized polymers have been used for sensing applications. researchgate.netmdpi.com
Modified Surfaces: Covalently attaching derivatives of this compound to the surface of materials like silica, cellulose, or polymer particles to impart new functionalities. nih.gov This could be used to create stationary phases for chromatography, solid-supported catalysts, or materials with specific wetting properties.
Conductive Polymers: While not a direct precursor, the nitrile group could potentially be converted to other functional groups that could be used in the synthesis of monomers for conductive polymers. academiaromana-is.ronih.gov
Expanding the Scope of Heterocyclic Synthesis
Isothiocyanates are versatile reagents for the synthesis of a wide variety of sulfur- and nitrogen-containing heterocycles. rsc.org this compound can serve as a key starting material for the synthesis of novel heterocyclic compounds with potential biological activities.
Future research could focus on the synthesis of:
Thiazoles and Thiazolines: Reacting this compound with α-haloketones or other suitable reagents to synthesize a range of substituted thiazoles and thiazolines. organic-chemistry.orgnih.gov
Thiadiazoles: Exploring cycloaddition reactions or condensations with hydrazines or other nitrogen-containing nucleophiles to form various thiadiazole ring systems. pharmedicopublishers.comnih.govresearchgate.netmdpi.comisres.org
Quinazolines and Quinazolinones: Utilizing the cyano group in intramolecular cyclization reactions to construct quinazoline (B50416) and quinazolinone scaffolds, which are important pharmacophores. nih.govnih.govresearchgate.net The reaction of this compound with appropriate precursors could lead to novel derivatives of these heterocycles.
The following table lists some target heterocyclic systems and potential synthetic strategies.
| Target Heterocycle | Potential Synthetic Strategy |
| Thiazoles | Hantzsch thiazole (B1198619) synthesis with α-haloketones |
| 1,3,4-Thiadiazoles | Reaction with acylhydrazines followed by cyclization |
| Quinazolines | Intramolecular cyclization of N-(2-cyanophenyl)thioureas |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-4-cyanophenyl isothiocyanate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via two primary routes:
- Route 1 : Reaction of 2-chloro-4-cyanoaniline with thiophosgene in anhydrous dichloromethane under nitrogen at 0–5°C .
- Route 2 : Use of carbon disulfide and di-tert-butyl dicarbonate as a catalyst, followed by acid hydrolysis to isolate the isothiocyanate .
- Optimization : Yields are sensitive to moisture; strict anhydrous conditions and slow addition of reagents minimize side reactions. Purity is typically confirmed via HPLC (≥97%) and melting point analysis .
Q. What nucleophilic reactions are most relevant for modifying the isothiocyanate group in this compound?
- Key Reactions :
- Thiourea Formation : Reacts with amines (e.g., primary alkylamines) to form substituted thioureas, critical for drug discovery .
- Addition with Thiols : Forms dithiocarbamates under mild conditions (room temperature, polar aprotic solvents) .
- Mechanistic Insight : The electrophilic isothiocyanate group (N=C=S) reacts preferentially with soft nucleophiles (e.g., thiols) over hard nucleophiles (e.g., hydroxyl groups) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- GHS Classification : Corrosive (Category 1B), Acute Toxicity (Oral, Category 4), and Skin Sensitization (Category 1) .
- Handling : Use fume hoods, nitrile gloves, and PPE. Store in amber glass vials under inert gas (argon) at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize with sodium bicarbonate slurry and absorb using vermiculite .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for anticancer activity?
- Approach :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to cancer targets (e.g., EGFR or tubulin) .
- SAR Analysis : Modifications to the cyanophenyl group (e.g., halogen substitution) enhance hydrophobic interactions, while isothiocyanate maintains covalent binding to cysteine residues .
- Validation : Compare predicted IC₅₀ values with in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial MIC values (e.g., 6.25–25 µg/mL in Gram-positive vs. Gram-negative strains) .
- Resolution :
- Meta-Analysis : Normalize data using logP and molecular weight to account for solubility differences .
- Standardized Assays : Re-test under controlled conditions (e.g., CLSI guidelines) with standardized inoculum sizes .
- Mechanistic Studies : Use fluorescence quenching to assess membrane permeability differences .
Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?
- Process Optimization :
- Temperature Control : Maintain <10°C during thiophosgene addition to suppress dimerization .
- Solvent Selection : Replace dichloromethane with toluene to improve phase separation during workup .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate isothiocyanate formation while reducing hydrolysis .
Methodological Notes
- Spectroscopic Characterization : Confirm purity via ¹H/¹³C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and FT-IR (N=C=S stretch at ~2050 cm⁻¹) .
- In Vitro Testing : Use 3D tumor spheroids to better mimic in vivo conditions compared to monolayer cultures .
- Toxicity Profiling : Conduct Ames tests to assess mutagenic potential, given structural alerts (nitrile and isothiocyanate groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
